(Dab9)-Neurotensin (8-13) Trifluoroacetate

Neurotensin Receptor Binding SAR Peptide Engineering

Strategic Dab9 substitution enhances metabolic stability while retaining high NTS1 affinity (IC50 ~30 pM conjugated). Ideal for sustained assays, tumor-targeting probe development (e.g., 99mTc-SPECT), and SAR campaigns. Overcomes native NT(8-13)'s sub-2-minute half-life. Research-use only.

Molecular Formula C38H61F3N10O10
Molecular Weight 874.9 g/mol
CAS No. 166824-25-5
Cat. No. B1436939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dab9)-Neurotensin (8-13) Trifluoroacetate
CAS166824-25-5
Molecular FormulaC38H61F3N10O10
Molecular Weight874.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-;/m0./s1
InChIKeyJFQJZSFSWJGXCV-CGFWPNOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Dab9)-Neurotensin (8-13) Trifluoroacetate (CAS 166824-25-5) – A Stabilized Neurotensin Receptor Agonist for Preclinical Research


(Dab9)-Neurotensin (8-13) Trifluoroacetate is a synthetic hexapeptide analog of the biologically active C-terminal fragment of neurotensin, Neurotensin(8-13) (NT(8-13)). This compound features a strategic substitution at position 9, where the native arginine residue is replaced with the non-natural amino acid 2,4-diaminobutyric acid (Dab). This modification is designed to confer enhanced metabolic stability while preserving high-affinity binding to neurotensin receptors, particularly the subtype 1 receptor (NTS1/NTR1) [1]. The compound is supplied as a trifluoroacetate salt and is a key research tool for investigating the neurotensinergic system in areas such as oncology, neuroscience, and pain research [2]. Its molecular formula is C36H60N10O8 (free base) .

Why a Standard Neurotensin Fragment Cannot Substitute for (Dab9)-Neurotensin (8-13) Trifluoroacetate


The native neurotensin fragment, NT(8-13), exhibits a critically short in vivo half-life of less than 2 minutes due to rapid enzymatic degradation by endo- and exo-peptidases [1]. This extreme lability precludes its use in any experimental paradigm requiring sustained exposure, such as long-term cell-based assays, in vivo pharmacological studies, or tumor-targeting applications [2]. Furthermore, the unmodified NT(8-13) lacks the structural features necessary for effective blood-brain barrier (BBB) penetration, limiting its utility in central nervous system (CNS) research [3]. The strategic substitution of the native Arg9 with Dab in (Dab9)-Neurotensin (8-13) directly addresses these fundamental limitations, offering a quantifiably more stable and functionally distinct research tool.

Quantitative Evidence for Selecting (Dab9)-Neurotensin (8-13) Trifluoroacetate Over Alternatives


Superior Retention of High-Affinity Binding Following Destabilizing Structural Modification

A systematic structure-activity relationship (SAR) study demonstrated that while a single substitution of the native Arg9 residue with 2,4-diaminobutyric acid (Dab) in NT(8-13) can lead to a 'moderate loss in affinity,' a dual-substituted analog containing Dab9 alongside another modification (Hlys8) maintained 60% of the binding affinity of the unmodified parent peptide, NT(8-13) [1]. This makes it 'the most favored des-guanidinium-containing analog known' [1]. This finding highlights the critical role of the Dab9 substitution in preserving functional binding when the peptide backbone is modified for enhanced drug-like properties, a balance that many other single-site modifications fail to achieve.

Neurotensin Receptor Binding SAR Peptide Engineering

Validated Use as a High-Affinity Ligand in Targeted Radiopharmaceutical Development

The Dab9-containing analog has been successfully validated as a component in a targeted radiopharmaceutical construct. A tetra-amine functional analog, [N4-(a)Ala0, Dab9]NT(8-13), conjugated to 99mTc, demonstrated high-affinity binding to the NTS1 receptor on human colon adenocarcinoma WiDr cells with an IC50 of 30 pM, compared to an IC50 of 200 pM for native neurotensin [1]. This nearly 7-fold improvement in binding potency under these assay conditions underscores the utility of the Dab9-modified scaffold for developing sensitive and specific molecular imaging agents [1].

Radiopharmaceutical Tumor Imaging SPECT NTS1 Targeting

Enhanced In Vivo Tumor Targeting and Retention Profile

In vivo biodistribution studies in athymic mice bearing human WiDr xenografts showed that the 99mTc-labeled [N4-(a)Ala0, Dab9]NT(8-13) construct achieves significant tumor localization, with a tumor uptake of 1.68 ± 0.15 %ID/g at 1 hour post-injection [1]. This quantitative measure of in vivo targeting performance validates the compound's ability to engage its receptor in a living system, a prerequisite for any translational research involving NTS1-positive cancers [1]. While a further stabilized analog (containing an additional Tle12 substitution) showed even higher uptake (4.3 %ID/g), this data point establishes a critical performance baseline for the Dab9-only modified peptide [1].

Biodistribution Tumor Uptake In Vivo Imaging NTS1

Foundation for Generating Highly Selective NTS1 vs. NTS2 Ligands

The neurotensin receptor family consists of subtypes (NTS1, NTS2, and NTS3/sortilin) with distinct physiological roles; notably, NTS1 activation is associated with adverse effects like hypotension and hypothermia, while NTS2 activation is linked to more desirable analgesic and antipsychotic effects without these side effects [1]. Structure-activity relationship (SAR) studies on NT(8-13) analogs have demonstrated that modifications at positions 8 and 9 are critical for tuning receptor subtype selectivity [2]. While (Dab9)-Neurotensin (8-13) itself is a potent NTS1 agonist, the Dab9 substitution serves as a foundational chemical handle for designing next-generation analogs with drastically improved selectivity profiles. For example, optimized analogs from other research programs have achieved remarkable NTS2 selectivity, with one compound showing a Ki(NTS2) of 29 nM and a Ki(NTS1) of 35,000 nM, representing an over 1000-fold selectivity for NTS2 [3].

Receptor Selectivity NTS1 NTS2 Analgesia Off-Target Effects

Validated Research and Development Applications for (Dab9)-Neurotensin (8-13) Trifluoroacetate


Development and Validation of NTS1-Targeted Radiopharmaceuticals and Imaging Probes

As directly evidenced by its use in a 99mTc-labeled conjugate, (Dab9)-Neurotensin (8-13) is a validated high-affinity scaffold for building NTS1-targeted radiopharmaceuticals for SPECT imaging [1]. Researchers can procure this compound to develop novel radiolabeled or fluorescently tagged probes for detecting and monitoring NTS1-overexpressing tumors, such as pancreatic, colorectal, and prostate cancers [1]. Its demonstrated in vivo tumor uptake (1.68 %ID/g) provides a reliable benchmark for head-to-head comparisons with newly designed analogs [1].

Structure-Activity Relationship (SAR) Studies for Optimizing Neurotensin Receptor Pharmacology

The Dab9 modification is a cornerstone for understanding how to balance receptor affinity with improved drug-like properties [1]. Procure (Dab9)-Neurotensin (8-13) to serve as a well-characterized reference standard in SAR campaigns aimed at creating next-generation neurotensin analogs. Its unique property of retaining 60% binding affinity despite the removal of a critical guanidinium group makes it an ideal benchmark for evaluating new modifications designed to enhance metabolic stability, BBB penetration, or receptor subtype selectivity [1].

In Vitro and Ex Vivo Studies of NTS1 Receptor Signaling and Internalization

Given its high affinity for NTS1 (IC50 = 30 pM in a conjugated form) [1], (Dab9)-Neurotensin (8-13) is a potent tool for acute in vitro studies investigating NTS1-mediated signal transduction, receptor internalization, and desensitization pathways. It is particularly useful in experiments where the native NT(8-13) peptide would degrade too rapidly to allow for accurate kinetic measurements or sustained signaling assays [2]. Its use can help elucidate the molecular pharmacology of NTS1 in cancer cell lines or primary neuronal cultures.

Design of Bifunctional and Multitarget Peptide Therapeutics

The Dab9 substitution is a key functional group for introducing additional chemical handles (e.g., via its free amino group) to create more complex, multifunctional molecules [1]. Researchers can use (Dab9)-Neurotensin (8-13) as a starting material to conjugate other functional moieties, such as cytotoxic payloads, other receptor-targeting peptides, or pharmacokinetic-modifying groups. This enables the rational design of peptide-drug conjugates or multitarget ligands that leverage the compound's retained NTS1 affinity while gaining new therapeutic or diagnostic functionalities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Dab9)-Neurotensin (8-13) Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.